molecular formula C19H15F2N3O2S B2852183 2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide CAS No. 899958-68-0

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide

Cat. No. B2852183
CAS RN: 899958-68-0
M. Wt: 387.4
InChI Key: HHATTZYQLGIJEY-UHFFFAOYSA-N
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Description

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide, also known as DFP-10825, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized and studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study explored pyrazole-acetamide derivatives for their role in creating coordination complexes and their antioxidant activity. Although not directly studying the specific compound , this research provides insights into the potential of similar compounds in forming coordination complexes and their antioxidant properties, which could be relevant for the compound of interest (Chkirate et al., 2019).

Pharmacological Potential

Research focusing on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment, tumor inhibition, and anti-inflammatory actions, provides a broader understanding of the potential applications in pharmacology for compounds with similar structures (Faheem, 2018).

Antimicrobial Applications

A study aimed at synthesizing new heterocyclic compounds with sulfamoyl moiety, suitable as antimicrobial agents, indirectly suggests potential applications for related compounds in antimicrobial treatments (Darwish et al., 2014).

Anticancer Activity

Research on novel series of 4-arylsulfonyl-1,3-oxazoles, including their synthesis, characterization, and in vitro anticancer evaluation, can provide insights into the potential anticancer applications for compounds with similar chemical structures (Zyabrev et al., 2022).

Anti-Inflammatory Evaluation

A study on the synthesis of a collection of peptidic pyrazinones and their potential anti-inflammatory capacity in an in vivo murine model could shed light on the possible anti-inflammatory applications of related compounds (Hernández-Vázquez et al., 2018).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of certain organic crystals, including acetamides, can be relevant for understanding the potential applications of the compound in photonic devices and optical energy applications (Castro et al., 2017).

properties

IUPAC Name

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c1-12-4-2-3-5-16(12)23-17(25)11-27-18-19(26)24(9-8-22-18)13-6-7-14(20)15(21)10-13/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHATTZYQLGIJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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